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Niraparib tosylate - 1038915-73-9

Niraparib tosylate

Catalog Number: EVT-253464
CAS Number: 1038915-73-9
Molecular Formula: C26H28N4O4S
Molecular Weight: 492.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: Niraparib (has active moiety).

Niraparib

  • Compound Description: Niraparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) types 1 and 2 (PARP-1 and -2). It exhibits antineoplastic activity by inhibiting PARP-mediated DNA repair, leading to increased DNA strand breaks, genomic instability, and ultimately apoptosis. []
  • Relevance: Niraparib is the active pharmaceutical ingredient in Niraparib Tosylate. Niraparib tosylate is a hydrated, tosylate salt form of Niraparib, specifically formulated to enhance its pharmaceutical properties. [, ]

Pevonedistat

  • Compound Description: Pevonedistat is a first-in-class small-molecule inhibitor of neddylation. It disrupts the activity of Cullin-RING ligases (CRLs) by preventing the attachment of NEDD8 (Neural-precursor cell-expressed developmentally downregulated 8) to substrates, thereby impeding ubiquitination. []
  • Relevance: While structurally unrelated to Niraparib Tosylate, Pevonedistat's research context reveals a potential synergistic therapeutic strategy when combined with Niraparib Tosylate in Diffuse Large B-Cell Lymphoma (DLBCL). This synergy arises from their complementary mechanisms in targeting DNA damage repair pathways. []

MG132

  • Compound Description: MG132 is a potent proteasome inhibitor. []
  • Relevance: Although structurally dissimilar to Niraparib Tosylate, MG132 serves as a comparative agent in Pevonedistat resistance studies. The lack of cross-resistance between Pevonedistat and proteasome inhibitors like MG132 highlights the specificity of Pevonedistat's mechanism of action. []

Bortezomib

  • Compound Description: Bortezomib is a proteasome inhibitor used in cancer treatment. []
  • Relevance: Similar to MG132, Bortezomib acts as a reference point in Pevonedistat resistance research. The absence of cross-resistance between Pevonedistat and Bortezomib further emphasizes the unique action of Pevonedistat on neddylation rather than general proteasome function. []
Synthesis Analysis

The synthesis of niraparib involves several key steps, utilizing advanced organic chemistry techniques. Two notable asymmetric synthetic routes have been reported:

  1. Copper-Catalyzed N-Arylation: This method includes a regioselective coupling of indazole derivatives with aryl groups facilitated by copper catalysis. This step is crucial for assembling the core structure of niraparib.
  2. Dynamic Kinetic Resolution: This approach employs transaminase-mediated reactions to achieve enantioselective synthesis of the 3-aryl-piperidine component, allowing for high yields and purity of the final product .

The final stages involve deprotection and salt metathesis to isolate niraparib tosylate in crystalline form, ensuring high assay yields and enantiomeric excess .

Molecular Structure Analysis

Niraparib has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The structure can be represented as follows:

  • Chemical Formula: C_{22}H_{24}ClN_{5}O_{2}
  • Molecular Weight: 510.61 g/mol (as tosylate)
  • Key Structural Features:
    • An indazole ring
    • A piperidine moiety
    • A pyrimidine derivative

The compound's stereochemistry plays a significant role in its binding affinity to the target enzyme, influencing its effectiveness as a therapeutic agent .

Chemical Reactions Analysis

Niraparib undergoes various chemical reactions during its synthesis and metabolism:

  1. Coupling Reactions: The initial formation of niraparib involves coupling reactions between indazole derivatives and aryl halides or other electrophiles.
  2. Deprotection Steps: These reactions remove protective groups used during synthesis to yield the active pharmaceutical ingredient.
  3. Salt Formation: The conversion to tosylate involves metathesis reactions that improve solubility and bioavailability.

These reactions are typically monitored using high-performance liquid chromatography to ensure purity and yield at each stage .

Mechanism of Action

Niraparib functions as a selective inhibitor of poly(ADP-ribose) polymerase enzymes, particularly PARP-1 and PARP-2. Its mechanism involves:

  • Binding: Niraparib binds to the catalytic domain of PARP enzymes, preventing them from repairing single-strand DNA breaks.
  • Synthetic Lethality: In cancer cells deficient in homologous recombination repair (e.g., BRCA1/2 mutations), inhibition of PARP leads to accumulation of DNA damage, ultimately resulting in cell death.

This mechanism highlights niraparib's role in targeted cancer therapy, particularly for tumors with specific genetic profiles .

Physical and Chemical Properties Analysis

Niraparib tosylate exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder
  • Solubility:
    • Soluble in organic solvents such as ethanol (5.5 mg/mL) and methanol (10.6 mg/mL).
    • Limited solubility in water (0.7–1.1 mg/mL at 37°C) which is typical for many pharmaceutical compounds.
  • pKa: 9.95, indicating it is a weak base .

These properties are critical for determining the formulation strategies used in drug development.

Applications

Niraparib is primarily utilized in oncology as a treatment for patients with recurrent ovarian cancer, particularly those with BRCA mutations or other homologous recombination deficiencies. Its ability to target specific DNA repair pathways makes it an essential component of personalized cancer therapy regimens.

In addition to its primary use, ongoing research explores niraparib's potential applications in other malignancies and combination therapies with other chemotherapeutic agents or immunotherapies .

Molecular Mechanisms of Action

PARP Enzyme Inhibition Dynamics

Niraparib tosylate is a potent small-molecule inhibitor targeting poly(ADP-ribose) polymerase enzymes PARP-1 and PARP-2. It competitively binds to the NAD+ catalytic site of these enzymes, inhibiting poly(ADP-ribosyl)ation (PARylation)—a critical post-translational modification involved in DNA damage recognition and repair. Biochemical studies show niraparib exhibits >100-fold selectivity for PARP-1/2 over other PARP family members, minimizing off-target effects [6] [4]. Inhibition disrupts base excision repair (BER), preventing resolution of single-strand breaks (SSBs). This is quantified by ≥90% reduction in PAR polymer levels in peripheral blood mononuclear cells (PBMCs) at therapeutic doses, confirming target engagement [10]. Unlike earlier PARP inhibitors, niraparib achieves sustained enzyme inhibition due to its 36-hour plasma half-life, enabling continuous suppression of DNA repair pathways [6].

Table 1: Comparative PARP Inhibition ProfilePARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)PARP Trapping Efficiency
Niraparib3.82.1High
Olaparib1.20.9Medium
Veliparib5.22.9Low

Synthetic Lethality in Homologous Recombination-Deficient Cancers

Niraparib exploits synthetic lethality in tumors with homologous recombination deficiency (HRD). HRD arises from mutations in BRCA1/2 or related genes (PALB2, RAD51), impairing error-free double-strand break (DSB) repair. When niraparib inhibits PARP-mediated BER, unrepaired SSBs progress to DSBs during DNA replication. HRD cells cannot resolve these lesions, leading to replication fork collapse and mitotic catastrophe [9] [10]. Clinical validation comes from the ENGOT-OV16/NOVA trial, where HRD-positive ovarian cancer patients receiving niraparib maintenance showed median progression-free survival (PFS) of 12.9 months versus 3.8 months for placebo (HR 0.38; p<0.001) [1]. Notably, 67% of platinum-sensitive sporadic high-grade serous ovarian cancers (HGSOC) responded, indicating efficacy beyond germline BRCA mutations [1].

PARP Trapping and DNA Damage Accumulation Mechanisms

Beyond catalytic inhibition, niraparib exerts cytotoxicity via PARP-DNA trapping—a mechanism where inhibited PARP forms stable complexes with damaged DNA, physically obstructing repair machinery. Trapped PARP-DNA complexes are more cytotoxic than unrepaired SSBs alone, with niraparib ranking among the most potent trappers (talazoparib > niraparib > olaparib > rucaparib >> veliparib) [9]. In vitro, niraparib induces persistent γ-H2AX foci (a DSB marker) and G2/M cell cycle arrest [7]. Radiosensitization studies in lung (A549) and cervical (Siha) cancer cells demonstrate that niraparib combined with radiation:

  • Increases apoptosis by >40% versus radiation alone (p<0.05)
  • Enhances G2/M accumulation by 1.8-fold (p<0.05), prolonging exposure to DNA damage [2]In esophageal squamous cell carcinoma models, niraparib downregulates FANCG (Fanconi anemia pathway), further disabling DSB repair and amplifying radiation-induced lethality [7].

Modulation of Tumor Microenvironment via PARP-Mediated Pathways

Emerging evidence shows niraparib remodels the tumor immune microenvironment (TIME):

  • Stimulates interferon signaling: Upregulates CCL5, CXCL9, and CXCL10 chemokines, recruiting CD8+ T cells and natural killer cells [5]
  • Polarizes tumor-associated macrophages (TAMs): Increases M1-like (anti-tumor) TAMs while suppressing M2-like (pro-tumor) subsets in ID8 ovarian cancer models [3]
  • Enhances neoantigen presentation: Combines synergistically with neoantigen-reactive T cells (NRT), achieving >50% tumor growth delay versus monotherapy (p<0.01) in HR-proficient models [3]Transcriptomic analyses reveal enrichment of INFα response pathways (p<0.001) and antigen processing genes (p<0.05) in niraparib-treated tumors, converting immunologically "cold" tumors to "hot" [5]. Preclinical data further demonstrate that niraparib synergizes with anti-PD-1 antibodies, eradicating 67% of BRCA-proficient tumors versus 0% with either agent alone [5].
Table 2: Niraparib-Induced Tumor Microenvironment ChangesImmune ParameterChangeModel System
CD8+ T-cell infiltration↑ 2.5-foldSyngeneic SK6005 tumors [5]
M1/M2 macrophage ratio↑ 3.1-foldID8 ovarian tumors [3]
CXCL10 expression↑ 4.8-foldPDX transcriptomics [5]

Properties

CAS Number

1038915-73-9

Product Name

Niraparib tosylate

IUPAC Name

4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide

Molecular Formula

C26H28N4O4S

Molecular Weight

492.6 g/mol

InChI

InChI=1S/C19H20N4O.C7H8O3S/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10)/t14-;/m1./s1

InChI Key

LCPFHXWLJMNKNC-PFEQFJNWSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

Synonyms

MK-4827 tosylate; (S)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carbimidic acid compound with 4-methylbenzenesulfonic acid (1:1)

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

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